molecular formula C22H14BrN3OS2 B4718440 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B4718440
M. Wt: 480.4 g/mol
InChI Key: JFXDMOUBAWZBAV-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a cyanobenzyl sulfanyl group, and a benzothiazolyl group

Properties

IUPAC Name

2-bromo-N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3OS2/c23-18-8-4-3-7-17(18)21(27)25-16-9-10-19-20(11-16)29-22(26-19)28-13-15-6-2-1-5-14(15)12-24/h1-11H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDMOUBAWZBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 2-(bromomethyl)benzonitrile: This intermediate can be synthesized by brominating o-tolunitrile using bromine in the presence of a catalyst.

    Synthesis of 2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazole: This step involves the reaction of 2-(bromomethyl)benzonitrile with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate.

    Formation of the final compound: The final step involves the acylation of the benzothiazole derivative with 2-bromobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol.

    Condensation reactions: The benzamide group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

    Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological pathways involving sulfanyl and benzothiazole groups.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and sulfanyl groups can play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)benzonitrile
  • 2-mercaptobenzothiazole
  • 2-bromobenzoyl chloride

Uniqueness

2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a benzamide moiety in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

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